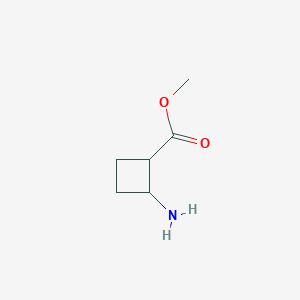

(1R,2S)-2-アミノシクロブタンカルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

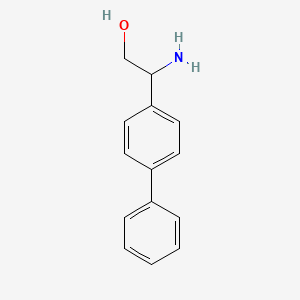

“(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” is a chemical compound. It is a derivative of cyclobutane, which is a type of cycloalkane . The compound contains a carboxylate group (-COO-) and an amino group (-NH2), both attached to the cyclobutane ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a similar compound, “(1R,2S)-2-aminocyclopentanecarboxylic acid”, was synthesized via a stereoselective NH-transfer to "(1R,2S)-2-isopropyl-5-methylcyclopentyl (S)-4-methylbenzenesulfinate" . The reaction involved diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .

Molecular Structure Analysis

The molecular structure of “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound, “(1R,2S)-2-Aminocyclopentanecarboxylic acid”, was analyzed using 1H-NMR, 13C-NMR, COSY, HSQC, IR spectroscopy, and HRMS .

Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” can be complex and varied. For example, a related compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, was synthesized via a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-Methyl 2-aminocyclobutanecarboxylate” can be determined using various analytical techniques. For a similar compound, “(1R,2S)-2-Aminocyclopentanecarboxylic acid”, properties such as molecular weight, molecular formula, and InChI were determined .

作用機序

The mechanism of action of (1R,2S)-Methyl 2-aminocyclobutanecarboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. (1R,2S)-Methyl 2-aminocyclobutanecarboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. (1R,2S)-Methyl 2-aminocyclobutanecarboxylate has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical and Physiological Effects:

(1R,2S)-Methyl 2-aminocyclobutanecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the activity of certain chemotherapeutic agents. (1R,2S)-Methyl 2-aminocyclobutanecarboxylate has also been shown to inhibit the replication of certain viruses, including HIV and HCV. In addition, (1R,2S)-Methyl 2-aminocyclobutanecarboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.

実験室実験の利点と制限

(1R,2S)-Methyl 2-aminocyclobutanecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a variety of conditions, making it suitable for use in a variety of assays. However, (1R,2S)-Methyl 2-aminocyclobutanecarboxylate does have some limitations. It is a relatively new molecule, and its biological activity and mechanism of action are not fully understood. In addition, its potential toxicity and side effects have not been extensively studied.

将来の方向性

There are several potential future directions for research on (1R,2S)-Methyl 2-aminocyclobutanecarboxylate. One area of interest is the development of (1R,2S)-Methyl 2-aminocyclobutanecarboxylate-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of (1R,2S)-Methyl 2-aminocyclobutanecarboxylate-based antiviral agents for the treatment of viral infections such as HIV and HCV. Finally, there is interest in exploring the potential of (1R,2S)-Methyl 2-aminocyclobutanecarboxylate as an anticancer agent, either alone or in combination with other chemotherapeutic agents.

科学的研究の応用

- (1R,2S)-2-アミノシクロブタンカルボン酸メチルは、不斉合成におけるキラルビルディングブロックとして役立ちます。その立体化学により、化学者は高いエナンチオ選択性で複雑な分子を構築することができます。 研究者はこれを医薬品中間体の調製と天然物の全合成に使用しています .

- ペプチド模倣とは、ペプチドの構造的特徴を模倣する非ペプチド化合物です。 (1R,2S)-2-アミノシクロブタンカルボン酸メチルは、ペプチド模倣に取り込まれることで、その安定性と生物活性を向上させることができます。 これらの模倣体は、創薬と開発において用途が見出されています .

不斉合成

ペプチド模倣

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-Methyl 2-aminocyclobutanecarboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with sodium borohydride in methanol to yield (1R)-Methyl 2-hydroxycyclobutanecarboxylate.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to form (1R)-Methyl 2-chlorocyclobutanecarboxylate.", "Step 3: Methylamine is added to the reaction mixture from step 2 to produce (1R)-Methyl 2-(methylamino)cyclobutanecarboxylate.", "Step 4: The product from step 3 is treated with sodium hydroxide to yield (1R,2S)-Methyl 2-aminocyclobutanecarboxylate.", "Step 5: The final product is isolated and purified using a solvent extraction method with ethyl acetate and diethyl ether, followed by recrystallization from water." ] } | |

CAS番号 |

1807558-23-1 |

分子式 |

C6H11NO2 |

分子量 |

129.16 g/mol |

IUPAC名 |

methyl (1S,2S)-2-aminocyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 |

InChIキー |

IMHXOVKGKHSNDO-WHFBIAKZSA-N |

異性体SMILES |

COC(=O)[C@H]1CC[C@@H]1N |

SMILES |

COC(=O)C1CCC1N |

正規SMILES |

COC(=O)C1CCC1N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Ethoxyethyl)sulfanyl]methyl}-5-nitro-1,3-benzoxazole](/img/structure/B1653264.png)

![Methyl 5-[3-(benzylamino)piperidine-1-carbonyl]furan-3-carboxylate](/img/structure/B1653266.png)

![4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1653267.png)

![Ethyl 3-{[(2,6-dimethylmorpholin-4-yl)sulfonyl]amino}-2-hydroxy-2-methylpropanoate](/img/structure/B1653268.png)

![2-methyl-5-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl}-1,3,4-oxadiazole](/img/structure/B1653269.png)

sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)

![N-[2-(prop-2-yn-1-yloxy)ethyl]cyclooctanamine](/img/structure/B1653274.png)

![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1653278.png)

![2-(4-{[1-(2-Methoxyethyl)cyclohexyl]methyl}piperazin-1-yl)butan-1-ol](/img/structure/B1653279.png)

![2-{[(3-tert-butyl-1H-pyrazol-4-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1653280.png)